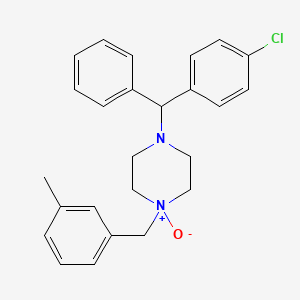

Meclizine N'-Oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Meclizine N-oxide: is a metabolite of the histamine H1 receptor antagonist meclizine. Meclizine itself is commonly used to treat motion sickness and vertigo due to its antiemetic and antivertigo properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: : In chemistry, meclizine N-oxide is studied for its role as a metabolite and impurity in the synthesis and stability of meclizine .

Biology: : In biological research, meclizine N-oxide is used to study the metabolic pathways and degradation processes of histamine H1 receptor antagonists .

Medicine: : Although meclizine N-oxide itself is not used as a medication, its presence as a metabolite is important for understanding the pharmacokinetics and safety profile of meclizine .

Industry: : In the pharmaceutical industry, meclizine N-oxide is monitored as a potential impurity in meclizine formulations to ensure product quality and safety .

Wirkmechanismus

Meclizine N-oxide exerts its effects through its interaction with histamine H1 receptors. By antagonizing these receptors, it inhibits the signaling pathways involved in nausea and vertigo . The exact molecular targets and pathways of meclizine N-oxide are similar to those of meclizine, involving the inhibition of histaminergic neurotransmission from the vestibular nuclei to the vomiting center in the brain .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Meclizine N’-Oxide, as a metabolite of Meclizine, may share some of its parent compound’s biochemical properties. Meclizine has been identified as a histamine H1 antagonist with antiemetic and antivertigo properties . It’s also known to exhibit anticholinergic, central nervous system depressant, and local anesthetic effects

Cellular Effects

The cellular effects of Meclizine N’-Oxide are not well-studied. Its parent compound, Meclizine, has been shown to have effects on various types of cells and cellular processes. For instance, Meclizine has been found to suppress apoptotic cell death in a murine cellular model of polyglutamine (polyQ) toxicity

Molecular Mechanism

Meclizine, its parent compound, is known to work on the higher centers of the brain to reduce nausea, vomiting, or vertigo . It’s effective against nausea and vomiting arising from many causes, including motion sickness and disorders affecting the vestibular system . Whether Meclizine N’-Oxide shares this mechanism of action or has unique interactions at the molecular level is a topic for future investigation.

Temporal Effects in Laboratory Settings

The onset of action of its parent compound, Meclizine, is about 1 hour, with effects lasting between 8 to 24 hours

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Meclizine N’-Oxide in animal models. Studies on Meclizine have shown neuroprotective effects in models of Huntington’s disease

Metabolic Pathways

Meclizine N’-Oxide is a metabolite of Meclizine, suggesting it’s part of the metabolic pathway of Meclizine. Meclizine has been found to inhibit mitochondrial respiration by directly inhibiting the Kennedy pathway of phosphatidylethanolamine biosynthesis

Transport and Distribution

Its parent compound, Meclizine, is known to be well-tolerated with few adverse effects and its oral dosage form is convenient for patients to take prior to exposure to motion as a preventative measure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : Meclizine N-oxide can be synthesized through the oxidation of meclizine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: : Meclizine N-oxide undergoes various chemical reactions, including reduction and conjugation reactions. These reactions are significant in the metabolism and further transformation of the compound .

Common Reagents and Conditions: : Common reagents used in the reactions of meclizine N-oxide include reducing agents such as sodium borohydride and conjugating agents like glucuronic acid .

Major Products Formed: : The major products formed from the reactions of meclizine N-oxide include reduced forms of the compound and conjugated metabolites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : Similar compounds to meclizine N-oxide include other N-oxide metabolites of histamine H1 receptor antagonists, such as dimenhydrinate N-oxide and diphenhydramine N-oxide .

Uniqueness: : Meclizine N-oxide is unique due to its specific structure and the parent compound from which it is derived. Its role as both a metabolite and impurity in meclizine formulations highlights its importance in pharmaceutical research and quality control .

Eigenschaften

IUPAC Name |

4-[(4-chlorophenyl)-phenylmethyl]-1-[(3-methylphenyl)methyl]-1-oxidopiperazin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O/c1-20-6-5-7-21(18-20)19-28(29)16-14-27(15-17-28)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTIJUDMDNMOFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C[N+]2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20709063 |

Source

|

| Record name | 4-[(4-Chlorophenyl)(phenyl)methyl]-1-[(3-methylphenyl)methyl]-1-oxo-1lambda~5~-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114624-69-0 |

Source

|

| Record name | 4-[(4-Chlorophenyl)(phenyl)methyl]-1-[(3-methylphenyl)methyl]-1-oxo-1lambda~5~-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)

![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)

![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)

![1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol](/img/structure/B587383.png)

![tert-butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane](/img/structure/B587384.png)